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Abstract
The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and

apoptosis. Its dysregulation is implicated in various cancers, making its components attractive

therapeutic targets. The transcriptional coactivators YAP and TAZ, central effectors of the

pathway, exert their oncogenic functions primarily through interaction with the TEAD family of

transcription factors. Direct inhibition of the YAP/TAZ-TEAD protein-protein interaction has

emerged as a promising strategy for cancer therapy. This technical guide provides an in-depth

overview of MYF-01-37, a novel covalent fragment identified as an inhibitor of the TEAD

transcription factors, detailing its mechanism of action, key quantitative data, and the

experimental protocols used for its characterization.

Introduction to the Hippo Signaling Pathway and
TEAD
The Hippo pathway is a kinase cascade that, when active, phosphorylates and inactivates the

oncoproteins YAP (Yes-associated protein) and its paralog TAZ. In its canonical form, the

activation of kinases MST1/2 leads to the phosphorylation and activation of LATS1/2. LATS1/2

then phosphorylates YAP/TAZ, leading to their cytoplasmic sequestration and subsequent

degradation.
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When the Hippo pathway is inactive, unphosphorylated YAP/TAZ translocate to the nucleus,

where they bind to TEAD (TEA Domain) transcription factors. This complex then drives the

expression of genes that promote cell proliferation and inhibit apoptosis, such as CTGF and

CYR61. Genetic alterations in upstream Hippo pathway components, such as mutations in NF2

or LATS1/2, are common in cancers like malignant mesothelioma, leading to constitutive

YAP/TAZ activation.[1][2] This makes the YAP-TEAD interaction a critical node for therapeutic

intervention.
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Fig 1. Simplified Hippo Signaling Pathway.

MYF-01-37: A Covalent TEAD Inhibitor
MYF-01-37 is a novel covalent inhibitor of TEAD transcription factors.[3][4] It was identified

through a screening of a covalent fragment library based on a flufenamic acid template, which

is known to occupy a central pocket in TEAD.[1][2][5] MYF-01-37 possesses an acrylamide

"warhead" that enables it to form a covalent bond with a conserved cysteine residue within the

TEAD lipid-binding pocket (Cys380 in TEAD2, C359 in TEAD1).[3][5][6] This cysteine is the

same site that undergoes post-translational palmitoylation, a modification important for TEAD

stability and its interaction with YAP.[5][7]

While MYF-01-37 demonstrated on-target activity, it is considered a suboptimal chemical probe

due to its modest potency in cellular assays (micromolar concentrations required) and poor

pharmacokinetic properties.[2][5] Its discovery was crucial as a lead fragment, paving the way

for the structure-based design of more potent and drug-like TEAD inhibitors, such as MYF-03-

69.[1][5]

Mechanism of Action
MYF-01-37 functions as an allosteric inhibitor of the YAP-TEAD interaction.[7] By covalently

binding within the central palmitate-binding pocket of TEAD, it induces conformational changes

that disrupt the association between TEAD and YAP/TAZ. This prevents the formation of the

active transcriptional complex, leading to the downregulation of canonical YAP/TEAD target

genes.[4][8]
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Fig 2. Mechanism of MYF-01-37 Action on TEAD.

Quantitative Data Summary
The following tables summarize the key quantitative data for MYF-01-37 from various

biochemical and cellular assays.

Table 1: In Vitro and Cellular Potency
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Assay Type
Cell Line /
Protein

Endpoint Value Reference(s)

TEAD Reporter
Assay

PC-9 IC50 ~5 µM [6]

TEAD2

Palmitoylation

Recombinant

Protein
IC50 > 50 µM [6]

YAP/TEAD

Interaction
HEK293T

Effective

Concentration
10 µM [8][9]

Target Gene

Expression

(CTGF)

PC-9
Effective

Concentration
10 µM [4][8][9]

| Cell Viability | EGFR-mutant NSCLC lines | Minimal Impact | Up to 100 µM |[8][9] |

Table 2: Solubility Information

Solvent Concentration Comments Reference(s)

DMSO
60 mg/mL (~201
mM)

Use fresh DMSO as
moisture reduces
solubility.

[3]

DMSO
250 mg/mL (~838

mM)

Ultrasonic assistance

may be needed.
[8]

| In Vivo Formulation | 2 mg/mL (6.7 mM) | 10% DMSO, 40% PEG300, 5% Tween 80, 45%

Saline. |[4] |

Key Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below

are protocols for key experiments used to characterize MYF-01-37.

Biotin-Probe Pulldown for Cellular Target Engagement

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://graylab.stanford.edu/wp-content/uploads/2020/10/NGL-Probe-045.pdf
https://graylab.stanford.edu/wp-content/uploads/2020/10/NGL-Probe-045.pdf
https://www.medchemexpress.com/myf-01-37.html
https://www.glpbio.com/myf-01-37.html
https://www.targetmol.com/compound/myf-01-37
https://www.medchemexpress.com/myf-01-37.html
https://www.glpbio.com/myf-01-37.html
https://www.medchemexpress.com/myf-01-37.html
https://www.glpbio.com/myf-01-37.html
https://www.selleckchem.com/products/myf-01-37.html
https://www.medchemexpress.com/myf-01-37.html
https://www.targetmol.com/compound/myf-01-37
https://www.benchchem.com/product/b8198280?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8198280?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This protocol confirms that MYF-01-37 directly binds to TEAD proteins within a cellular context.

Objective: To pull down TEAD proteins from whole-cell lysates using a biotinylated version of

MYF-01-37.

Methodology:[3]

Cell Lysis: Prepare total cell lysates from the cells of interest (e.g., HEK293T) using a

suitable pulldown buffer (e.g., RIPA buffer with protease inhibitors).

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

Competitive Binding (Optional): To demonstrate specificity, pre-treat a sample of the lysate

with unlabeled MYF-01-37 for 6 hours before adding the biotinylated probe.

Probe Incubation: Combine 1 mg of total protein with 1 µM of biotinylated MYF-01-37. Rotate

the mixture at 4°C for 6 hours, followed by 1 hour at room temperature.

Streptavidin Bead Capture: Add 30 µL of a 50% streptavidin agarose resin slurry to each

sample and rotate for an additional 2 hours at 4°C.

Washing: Wash the resin three times with cold pulldown buffer to remove non-specific

binders.

Elution: Release the bound proteins from the resin by boiling in 2x SDS-PAGE loading buffer

for 10 minutes.

Western Blot Analysis: Resolve the eluted proteins by SDS-PAGE and perform a Western

blot using antibodies specific for TEAD proteins (e.g., pan-TEAD or TEAD1/2). A loss of the

TEAD band in the competitively pre-treated sample confirms on-target engagement.
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Fig 3. Workflow for Biotin-Probe Pulldown Assay.

In Vitro TEAD Palmitoylation Assay
This biochemical assay assesses the ability of MYF-01-37 to directly inhibit the auto-

palmitoylation of TEAD.
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Objective: To measure the inhibition of TEAD2 auto-palmitoylation in the presence of MYF-01-
37.

Methodology:[5]

Protein Incubation: Pre-incubate purified, recombinant TEAD2 protein with varying

concentrations of MYF-01-37 (or a fixed concentration, e.g., 2 µM) at 37°C for 2 hours to

allow for covalent bond formation.

Palmitoylation Reaction: Initiate the palmitoylation reaction by adding a palmitate source

(e.g., a clickable alkyne-palmitate probe) and any necessary co-factors.

Click Chemistry: Following the reaction, use a copper-catalyzed click reaction to attach a

reporter tag (e.g., biotin or a fluorophore) to the incorporated alkyne-palmitate on the TEAD

protein.

Detection: Analyze the results via SDS-PAGE. The signal from the reporter tag (detected by

streptavidin-HRP or fluorescence imaging) will be proportional to the extent of palmitoylation.

A reduction in signal in the MYF-01-37-treated samples indicates inhibition.

Cellular Reporter Gene Assay
This cell-based assay measures the functional consequence of YAP-TEAD inhibition.

Objective: To quantify the inhibition of TEAD-dependent transcriptional activity.

Methodology:[6][7]

Cell Line: Use a cell line engineered with a TEAD-responsive reporter, such as a luciferase

or fluorescent protein (e.g., mCherry) gene downstream of a promoter containing multiple

TEAD binding sites (e.g., GTIIC).

Compound Treatment: Seed the reporter cells in a multi-well plate and treat with a dose-

response curve of MYF-01-37 for a specified duration (e.g., 24-72 hours).

Signal Measurement:
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For luciferase reporters, lyse the cells and measure luminescence using a luminometer

after adding the appropriate substrate.

For fluorescent reporters, measure the fluorescence intensity using a plate reader or flow

cytometer.

Data Analysis: Normalize the reporter signal to a measure of cell viability (e.g., CellTiter-Glo

for luciferase assays) to control for cytotoxicity. Plot the normalized signal against the

compound concentration and fit to a four-parameter dose-response curve to determine the

IC50 value.

Conclusion and Future Directions
MYF-01-37 was a pivotal discovery in the development of Hippo pathway inhibitors. As a

covalent fragment, it validated the druggability of the TEAD palmitate-binding pocket and

established a clear mechanism for allosterically disrupting the oncogenic YAP-TEAD

interaction.[5][7] While its own properties are suboptimal for clinical development, the insights

gained from its characterization, including structural modeling and biochemical assays, directly

enabled the generation of more potent, selective, and pharmacokinetically suitable TEAD

inhibitors. The study of MYF-01-37 serves as a blueprint for fragment-based drug discovery

targeting challenging protein-protein interactions in oncology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. biorxiv.org [biorxiv.org]

2. biorxiv.org [biorxiv.org]

3. selleckchem.com [selleckchem.com]

4. MYF-01-37 | YAP | TargetMol [targetmol.com]

5. Covalent disruptor of YAP-TEAD association suppresses defective Hippo signaling - PMC
[pmc.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b8198280?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9728995/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7766469/
https://www.benchchem.com/product/b8198280?utm_src=pdf-body
https://www.benchchem.com/product/b8198280?utm_src=pdf-custom-synthesis
https://www.biorxiv.org/content/10.1101/2022.05.10.491316.full
https://www.biorxiv.org/content/10.1101/2022.05.10.491316v1.full.pdf
https://www.selleckchem.com/products/myf-01-37.html
https://www.targetmol.com/compound/myf-01-37
https://pmc.ncbi.nlm.nih.gov/articles/PMC9728995/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9728995/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8198280?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


6. graylab.stanford.edu [graylab.stanford.edu]

7. Protein-Protein Interaction Disruptors of the YAP/TAZ-TEAD Transcriptional Complex -
PMC [pmc.ncbi.nlm.nih.gov]

8. medchemexpress.com [medchemexpress.com]

9. glpbio.com [glpbio.com]

To cite this document: BenchChem. [The Role of MYF-01-37 in Hippo Signaling: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8198280#understanding-the-role-of-myf-01-37-in-
hippo-signaling]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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